2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol
Overview
Description
Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly attached to an aromatic ring. The presence of the hydroxyl group makes phenols acidic. 1,2,4-Triazoles are a type of heterocyclic compound that contain a five-membered ring made up of three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely feature the aromatic ring of the phenol, with the hydroxyl group (-OH) attached, and the 1,2,4-triazole group attached to the aromatic ring via a methylene bridge (-CH2-). The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Phenols are known to undergo reactions such as electrophilic aromatic substitution and oxidation . 1,2,4-Triazoles can participate in various reactions due to the presence of multiple nitrogen atoms, which can act as nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the nature of any additional substituents. In general, phenols tend to be somewhat polar due to the presence of the hydroxyl group, and may exhibit hydrogen bonding .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yliminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-8-4-2-1-3-7(8)5-10-9-11-6-12-13-9/h1-6,14H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHBHVZLQLDIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=NC=NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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